1-(Piperidin-1-yl)methanimine

Description

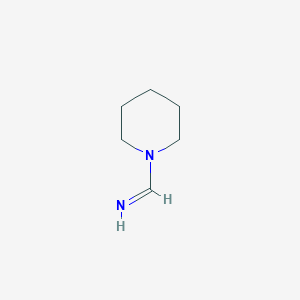

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-ylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYKRLQBMUPOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528796 | |

| Record name | 1-(Piperidin-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89749-47-3 | |

| Record name | 1-(Piperidin-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 1 Yl Methanimine and Analogous Iminyl Piperidine Structures

Condensation Reactions in Imine Formation

The formation of an imine typically occurs through the reversible condensation of a primary amine with an aldehyde or a ketone. nih.govmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis due to its wide applicability and the general availability of the starting materials.

While piperidine (B6355638) is a secondary amine and cannot directly form a stable imine through this classic route, it can participate in related condensation reactions. For instance, the reaction of piperidine with aldehydes can lead to the formation of more complex structures like 3,5-disubstituted pyridines, which involves a condensation-based C−H bond functionalization. nih.gov For the synthesis of a structure like 1-(Piperidin-1-yl)methanimine, a variation of this approach is required. One such method involves the in situ generation of the highly reactive methanimine (B1209239) (H₂C=NH) from sources like formalin and ammonium (B1175870) chloride, which can then be trapped by a suitable diene in an aza-Diels–Alder reaction to form piperidine-based N-heterocycles. nih.gov

The reactivity in direct condensation varies based on the substrates. Aromatic aldehydes generally react readily with amines at room temperature, while ketones require more forcing conditions, such as longer reaction times and the use of acid catalysts, to achieve significant conversion. masterorganicchemistry.com

To improve the efficiency and rate of imine formation, various catalytic systems have been developed. The reaction is often best performed under mildly acidic conditions (pH 4-5), which serves to activate the carbonyl group toward nucleophilic attack without fully protonating and deactivating the amine nucleophile. researchgate.net

A range of catalysts can be employed:

Acid Catalysts: Simple acid catalysts are commonly used.

Organocatalysts: Pyrrolidine (B122466) has been shown to be an effective organocatalyst for a biomimetic synthesis of aldimines, proceeding via an iminium activation pathway. organic-chemistry.org

Lewis Acids: Tris(2,2,2-trifluoroethyl)borate is a mild and general reagent for the condensation of amines with carbonyl compounds, facilitating the formation of various aldimines at room temperature. organic-chemistry.org

In some cases, the reaction can proceed efficiently without any solvent or catalyst, particularly under microwave irradiation or by using pressure reduction to remove the water byproduct. organic-chemistry.orgscirp.org

The mechanism of imine formation proceeds in two main stages. masterorganicchemistry.comkhanacademy.org

Formation of the Carbinolamine: The reaction initiates with the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal). khanacademy.org This initial addition is typically fast and reversible.

Dehydration to the Imine: The carbinolamine intermediate is then dehydrated to form the final imine product. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a C=N double bond and yielding an iminium ion. A final deprotonation step by a base (such as water or another amine molecule) gives the neutral imine. khanacademy.orgacs.org

Palladium-Catalyzed Synthetic Strategies

Palladium catalysis offers powerful and versatile methods for constructing C-N bonds and forming imine-related structures, such as amidines. These strategies often provide access to complex molecules under mild conditions with high degrees of selectivity.

A notable palladium-catalyzed approach for synthesizing amidine and ketimine-amidine structures involves the migratory insertion of isocyanides. researchgate.netacs.org In these reactions, piperidine serves as an effective N-nucleophile.

The general process involves the reaction of an aryl halide (e.g., para-substituted iodobenzenes) with an isocyanide (such as tert-butyl isocyanide) and piperidine in the presence of a palladium-diphosphine catalyst. acs.orgacs.org The reaction can result in either a single or double insertion of the isocyanide molecule. researchgate.net

Single Insertion: Leads to the formation of an amidine.

Double Insertion: Results in a ketimine-amidine derivative. acs.org

Computational studies have shown a clear connection between the electronic structure of the palladium catalyst and its activity, with a more negative partial charge on the palladium atom leading to higher conversion rates. researchgate.netacs.org The choice of isocyanide is also critical; for example, in certain systems, only the sterically hindered tert-butyl isocyanide proved to be an active substrate, while other isonitriles resulted in no conversion. acs.orgmdpi.com

Control over chemoselectivity and regioselectivity is a crucial aspect of palladium-catalyzed reactions. In the context of isocyanide insertion for amidine synthesis, chemoselectivity refers to the control between single versus double insertion of the isocyanide. researchgate.netacs.org

Research has demonstrated that the chemoselectivity of this transformation can be effectively controlled by adjusting the reaction parameters. Specifically, by increasing the ratio of tert-butyl isocyanide to the aryl halide substrate, a complete shift towards the double insertion product can be achieved, resulting in 100% chemoselectivity for the ketimine-amidine. acs.orgacs.org This allows for the selective synthesis of either the amidine or the ketimine-amidine from the same set of starting materials.

The catalytic cycle for this transformation is proposed to be analogous to that of well-known palladium-catalyzed aminocarbonylation reactions. researchgate.netacs.org Furthermore, the choice of ligand plays a significant role in controlling the regioselectivity in various palladium-catalyzed reactions, although this is more extensively studied in contexts like heteroannulation reactions. nih.govchemrxiv.org

The following table summarizes the results of a study on the palladium-catalyzed insertion of tert-butyl isocyanide with various substrates, showcasing the formation of both amidine and ketimine-amidine products.

| Entry | Substrate | Conversion (%) | Yield of Amidine (%) | Yield of Ketimine-Amidine (%) |

| 1 | 4-Iodoanisole | 92 | 45 | 47 |

| 2 | 4-Iodotoluene | 100 | 41 | 59 |

| 3 | Iodobenzene | 100 | 38 | 62 |

| 4 | 4-Iodobenzonitrile | 100 | 79 | 21 |

| 5 | 4-Iodoacetophenone | 100 | 95 | 5 |

| Reaction conditions: 1 mmol substrate, 1.5 mmol of tert-butyl isocyanide, 5 mmol of piperidine, 0.05 mmol of PdCl₂, 0.05 mmol of dppf, 2 mmol of K₂CO₃, 10 mL of toluene, 105 °C, 72 h. Data sourced from ACS Omega. acs.org |

Elucidation of Catalytic Cycles

The formation of iminyl-piperidine structures can be achieved through various catalytic pathways. Understanding the underlying catalytic cycles is crucial for reaction design and optimization. Two notable examples include phosphine-catalyzed annulations and iminyl radical-mediated cyclizations.

Phosphine-Catalyzed [4+2] Annulation: Chiral phosphines can serve as effective catalysts for the [4+2] annulation (or cycloaddition) of imines with allenes, yielding highly functionalized piperidine derivatives. researchgate.net This process is particularly valuable for creating polysubstituted piperidines with high stereoselectivity. The proposed catalytic cycle typically begins with the nucleophilic attack of the phosphine (B1218219) catalyst on the allene (B1206475), generating a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the imine electrophile. Subsequent intramolecular cyclization and catalyst regeneration complete the cycle, furnishing the piperidine product. The nature of the phosphine, the substituents on the allene and imine, and the reaction conditions all play a critical role in the efficiency and stereochemical outcome of the reaction. researchgate.net

Iminyl Radical-Mediated Cyclization: Iminyl radicals represent another class of reactive intermediates for the construction of N-heterocycles. rsc.org These nitrogen-centered radicals can be generated catalytically from precursors like oxime ethers or hydrazones. Once formed, the iminyl radical can undergo intramolecular cyclization, typically a 5-exo or 6-endo cyclization, by adding to a tethered alkene or alkyne. This process forms a new carbon-centered radical, which is then quenched to yield the final piperidine or pyrrolidine product and regenerate the catalyst. These catalytic cycles often utilize photoredox or transition-metal catalysis to generate the key iminyl radical intermediate under mild conditions. rsc.org

Reductive Amination Routes to Related Piperidine-Amine/Imine Compounds

Reductive amination is a cornerstone reaction in the synthesis of amines and is widely applied in the pharmaceutical industry for C-N bond formation. acs.orgresearchgate.net It provides a direct and efficient method for preparing piperidine-amine compounds, which are direct precursors to the corresponding imines. The process typically involves two key steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the target amine. researchgate.net

Intramolecular reductive amination is particularly powerful for constructing the piperidine skeleton itself. For example, a 1,5-dicarbonyl compound can react with an amine source, such as ammonium formate, to undergo a double reductive amination in a one-pot cascade, efficiently forming the piperidine ring. chim.itsemanticscholar.org

A variety of reducing agents can be employed, each with its own advantages and limitations regarding selectivity, reactivity, and operational ease. researchgate.net

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Typical Substrates | Key Characteristics |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at mildly acidic pH where iminium ion formation is favored; toxic cyanide byproduct. chim.itresearchgate.net |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective reagent, does not reduce the starting carbonyl; often used for sensitive substrates. reddit.com |

This methodology is versatile, allowing for the synthesis of primary, secondary, or tertiary amines depending on the nature of the starting amine (ammonia, primary, or secondary amine). researchgate.net

Multi-Step Synthetic Approaches and Protecting Group Chemistry

The synthesis of complex piperidine derivatives often necessitates multi-step approaches where the strategic use of protecting groups is essential to manage the reactivity of different functional groups. news-medical.net Protecting groups act as temporary masks, preventing a specific functional group (like an amine) from reacting while transformations are carried out on other parts of the molecule. akjournals.com

A common strategy involves the protection of the piperidine nitrogen to prevent its nucleophilic or basic character from interfering with subsequent reactions. The choice of protecting group is critical and is dictated by its stability under a given set of reaction conditions and the ease of its removal. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in complex syntheses.

Examples of Protecting Groups in Piperidine Synthesis:

Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). acs.orgnih.gov It is often employed during coupling reactions or when strong bases are used elsewhere in the molecule. cbijournal.com

Cbz (carboxybenzyl): Stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis. rsc.orgnih.gov This makes it orthogonal to the acid-labile Boc group.

Photolabile Groups: Specialized protecting groups, such as 9-methylxanthene derivatives, have been developed for use in flow chemistry. These groups are stable to acid and base but can be cleaved using light, offering another layer of orthogonality. akjournals.com

Enzymatic cascades have also been developed for the synthesis of protected aminopiperidines. For instance, a one-pot cascade using galactose oxidase and imine reductase variants can convert N-Cbz-protected amino alcohols into enantiopure L-3-N-Cbz-aminopiperidine, demonstrating the synergy between protecting group chemistry and biocatalysis. rsc.orgnih.gov

Optimization of Reaction Conditions and Yields for Diverse this compound Derivatives

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize product yield, minimize side reactions, and ensure reproducibility. For the synthesis of piperidine derivatives, including those related to this compound, factors such as solvent, temperature, reaction time, and catalyst loading are systematically varied. researchgate.netresearchgate.net

One relevant approach is the trapping of in situ generated methanimine (H₂C=NH) via an aza-Diels-Alder reaction with a suitable diene to form piperidine-based heterocycles. nih.gov Methanimine is a highly reactive species, and its successful interception requires careful optimization of the reaction parameters. A study on this reaction using formalin and a saturated ammonium chloride solution as the methanimine source provides a clear example of such an optimization process.

The spectroscopic yield of the resulting piperidine derivative was determined under various conditions to identify the optimal parameters. The investigation showed that both temperature and reaction time significantly influenced the outcome. For instance, increasing the temperature from 40 °C to 45 °C and extending the reaction time from 24 to 64 hours dramatically improved the conversion rate. nih.gov

Table of Optimization for Aza-Diels-Alder Reaction:

| Entry | Temperature (°C) | Time (h) | Additive | Spectroscopic Yield (%) |

|---|---|---|---|---|

| 1 | 40 | 24 | None | 6 |

| 2 | 40 | 48 | None | 21 |

| 3 | 40 | 64 | None | 32 |

| 4 | 60 | 64 | None | 43 |

| 5 | 45 | 64 | None | 52 |

| 6 | 45 | 64 | Yb(OTf)₃ (10 mol %) | 28 |

Data adapted from a study on intercepting methanimine for the synthesis of piperidine-based N-heterocyles. nih.gov The optimized conditions were found to be 45 °C for 64 hours without any additives (Entry 5).

This systematic optimization demonstrates that even for challenging transformations involving reactive intermediates, careful tuning of reaction parameters can lead to substantial improvements in yield, making the synthesis of diverse piperidine derivatives more efficient and practical. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Piperidin 1 Yl Methanimine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Environments and Spin-Spin Coupling

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the chemical environments of protons within a molecule. For 1-(piperidin-1-yl)methanimine derivatives, the spectrum can be divided into distinct regions corresponding to the imine proton, the piperidine (B6355638) ring protons, and any substituents.

The most characteristic signal in the ¹H-NMR spectrum is that of the azomethine or imine proton (–N=CH–). This proton is typically deshielded and appears as a singlet or a multiplet in the downfield region of the spectrum, generally between δ 8.2 and 8.9 ppm. rsc.org For instance, in N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, a related Schiff base containing a piperidine moiety, the azomethine proton resonates as a singlet at δ 8.28 ppm. researchgate.net The exact chemical shift is sensitive to the electronic nature of the substituents on the carbon atom of the imine group.

The protons of the piperidine ring typically exhibit complex multiplets due to spin-spin coupling. The protons on the carbon atoms alpha to the nitrogen atom (C2 and C6) are deshielded by the adjacent electronegative nitrogen and usually appear in the range of δ 2.7–2.9 ppm. chemicalbook.com The protons on the beta (C3, C5) and gamma (C4) carbons are further upfield. For the parent piperidine molecule, these protons resonate around δ 1.5-1.7 ppm and δ 1.4-1.6 ppm, respectively. chemicalbook.com In derivatives, these signals can overlap, often appearing as a broad multiplet. researchgate.netrsc.org

Detailed analysis of spin-spin coupling patterns can provide information on the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Imine Proton (N=CH) | 8.2 - 8.9 | Singlet (s) or Multiplet (m) | rsc.orgresearchgate.net |

| Piperidine Protons (α to N) | 2.7 - 2.9 | Multiplet (m) | chemicalbook.com |

| Piperidine Protons (β, γ to N) | 1.4 - 1.7 | Multiplet (m) | researchgate.netchemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The imine carbon (C=N) is a key diagnostic signal, appearing significantly downfield in the range of δ 159–171 ppm. researchgate.net This downfield shift is attributed to the sp² hybridization and the electronegativity of the attached nitrogen atom.

The carbon atoms of the piperidine ring show characteristic signals that are useful for structural confirmation. Based on data for piperidine and its derivatives, the carbons alpha to the nitrogen (C2, C6) typically resonate around δ 47-50 ppm. mdpi.comspectrabase.com The beta carbons (C3, C5) appear further upfield at approximately δ 28-33 ppm, while the gamma carbon (C4) is found at around δ 24-26 ppm. mdpi.com

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Imine Carbon (C=N) | 159 - 171 | researchgate.net |

| Piperidine Carbons (α to N) | 47 - 50 | mdpi.comspectrabase.com |

| Piperidine Carbons (β to N) | 28 - 33 | mdpi.com |

| Piperidine Carbons (γ to N) | 24 - 26 | mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying characteristic functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Frequencies (e.g., C=N stretch)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives. The most prominent and diagnostic absorption band is that of the C=N (imine) stretching vibration. This band typically appears in the region of 1626–1642 cm⁻¹ for free imine ligands. researchgate.net The intensity of this band can vary, and its position can be influenced by conjugation and the electronic effects of substituents.

Other characteristic frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring are observed in the 2800–3000 cm⁻¹ region. mdpi.comdergipark.org.tr Aromatic C-H stretches, if substituents are present, appear above 3000 cm⁻¹. mdpi.com

C-N Stretching: The C-N stretching vibrations of the piperidine ring are typically found in the fingerprint region, around 1149-1238 cm⁻¹. dergipark.org.tr

| Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch (Imine) | 1626 - 1642 | researchgate.net |

| C-H Stretch (Aliphatic) | 2800 - 3000 | mdpi.comdergipark.org.tr |

| C-N Stretch (Piperidine) | 1149 - 1238 | dergipark.org.tr |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound derivatives, the C=N stretch is also Raman active. Symmetrical vibrations, such as the breathing modes of aromatic rings (if present), often give rise to strong Raman signals. For structurally related piperazine (B1678402) derivatives, C-N stretching vibrations have been observed in the Raman spectrum at 937 cm⁻¹ and 1237 cm⁻¹, while C-C stretching modes appear around 1445 cm⁻¹ and 1592 cm⁻¹. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The electronic spectrum of this compound derivatives is characterized by two principal types of electronic transitions:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are responsible for strong absorption bands, often in the 200–300 nm range for conjugated imines. libretexts.org

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths, often above 300 nm. libretexts.org

The position of the maximum absorption (λ_max) is highly dependent on the extent of conjugation in the molecule. libretexts.org Attaching aromatic or other unsaturated groups to the imine carbon creates a larger conjugated system, which lowers the HOMO-LUMO energy gap. This results in a bathochromic (red) shift of the λ_max to longer wavelengths. chemrxiv.org The nature of the substituent, whether it is electron-donating or electron-withdrawing, also significantly modulates the electronic transitions and thus the absorption spectrum. chemrxiv.orgresearchgate.net

Analysis of π→π and n→π Transitions of the Imine Chromophore**

The imine group (C=N) acts as a chromophore, a part of a molecule responsible for its color by absorbing light in the ultraviolet-visible (UV-Vis) region. The absorption of light by the imine chromophore is characterized by two primary electronic transitions: π→π* and n→π*.

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands in the UV-Vis spectrum. mdpi.com For instance, studies on various aromatic imines have detailed these transitions, which are fundamental to understanding their electronic behavior. nih.govnih.govresearchgate.net

The n→π* transition, or non-bonding to anti-bonding transition, involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are of lower energy compared to π→π* transitions and result in weaker absorption bands at longer wavelengths. The analysis of both π→π* and n→π* transitions in various imine compositions provides insights into the molecular organization and electronic structure of these compounds. nih.govnih.gov In some polyimine derivatives, absorption maxima attributed to n→π* transitions of the imine groups conjugated with aromatic nuclei have been observed around 372 nm and 381 nm. researchgate.net

Detailed spectroscopic investigations on novel piperidin-4-one imine derivatives have identified maximum absorption (λmax) wavelengths in methanol (B129727) at 213, 229, and 268 nm for one derivative and 207, 255, and 268 nm for another, reflecting these characteristic electronic transitions. nih.gov

Table 1: UV-Vis Absorption Data for Select Imine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| (Z)-3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one hydrazine (B178648) carbothioamide | Methanol | 213, 229, 268 | nih.gov |

| (Z)-3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime | Methanol | 207, 255, 268 | nih.gov |

| Polyimine P1 | Chloroform | 372 | researchgate.net |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD analysis has been successfully employed to elucidate the molecular structures of numerous piperidine derivatives. For example, the structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone was determined, revealing the precise spatial relationship between the chlorobenzene (B131634) and methylpiperidine rings. nih.gov Similarly, the molecular structures of novel piperidin-4-one imine derivatives have been explored, confirming the connectivity and stereochemistry of these complex molecules. nih.govresearchgate.net

For chiral derivatives, SC-XRD is an indispensable tool for determining the absolute configuration. In a study of new chiral 3-(piperidin-3-yl)-1H-indole derivatives, systematic crystallographic analysis was used to unambiguously assign the absolute configuration of the enantiomeric pairs. nih.gov This is critical in pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly.

The crystallographic data obtained from SC-XRD includes the crystal system, space group, and unit cell parameters, which describe the symmetry and dimensions of the repeating unit in the crystal lattice. This information is fundamental to defining the solid-state structure of a compound. For instance, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone crystallizes in the triclinic system with the space group P-1. nih.gov In contrast, 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate was found to crystallize in the monoclinic system with a P21/c space group. nih.gov Fenpiverinium bromide, another piperidine derivative, also crystallizes in the monoclinic P21/c space group. mdpi.com

Table 2: Crystallographic Data for Select Piperidine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | C₁₃H₁₆ClNO | Triclinic | P-1 | 6.6286 | 8.1569 | 12.0061 | 96.803 | 101.506 | 101.565 | nih.gov |

| 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate | C₁₅H₂₂N₂O·H₂O | Monoclinic | P21/c | 14.8504 | 6.8243 | 15.0070 | 90 | 98.653 | 90 | nih.gov |

Detailed analysis of SC-XRD data allows for a thorough conformational study of the molecule. For piperidine derivatives, the conformation of the six-membered piperidine ring is of particular interest. In the vast majority of reported structures, the piperidine ring adopts a stable chair conformation. nih.govnih.govresearchgate.net This conformation minimizes steric strain and is the energetically preferred state.

Quantitative analysis of the ring's shape is achieved through puckering parameters. For (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the puckering parameters confirming the chair conformation are q₂ = 0.005 Å, q₃ = -0.551 Å, and Q_T = 0.551 Å. nih.gov Similarly, for 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the puckering parameters QT = 0.565 Å and θ2 = 176.9° also describe a chair conformation. nih.gov

Geometrical parameters such as bond lengths and angles are also determined with high precision. In the structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the C=O bond distance was found to be 1.233 Å, and the C-N distances ranged from 1.343 Å to 1.462 Å, which are within the expected ranges for such bonds. nih.gov Torsion angles are also critical for defining the three-dimensional structure, such as the O1—C6—C7—C8 torsion angle of 50.7° in the aforementioned compound, which describes the orientation of the chlorophenyl group relative to the piperidine ring. nih.gov

Table 3: Selected Geometrical Parameters for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

| Parameter | Value | Reference |

|---|---|---|

| C=O bond distance | 1.233 (3) Å | nih.gov |

| C-N bond distances | 1.343 (3) – 1.462 (3) Å | nih.gov |

| O1—C6—C7—C8 torsion angle | 50.7 (3)° | nih.gov |

| C1—N1—C6—O1 torsion angle | -167.4 (2)° | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one hydrazine carbothioamide |

| (Z)-3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime |

| 3-(piperidin-3-yl)-1H-indole |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone |

| 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate |

Quantum Chemical and Computational Investigations of 1 Piperidin 1 Yl Methanimine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure, geometry, and properties of molecules. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For the study of 1-(Piperidin-1-yl)methanimine, DFT methods provide fundamental insights into its structural and electronic characteristics. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G++, to ensure reliable and accurate results. researchgate.netdergipark.org.tr

Structural optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using DFT methods, the geometry of this compound is systematically adjusted, iteratively minimizing the forces on each atom until a stationary point is reached. This optimized structure represents the molecule's most probable conformation in the ground state.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imine) | 1.28 Å |

| Bond Length | N-N | 1.40 Å |

| Bond Length | N-C (ring) | 1.47 Å |

| Bond Angle | C=N-N | 115.0° |

| Bond Angle | N-N-C (ring) | 118.5° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its distribution highlights sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energy values, various chemical reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity profile. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) nitrogen atom and the adjacent N-N bond, reflecting the electron-donating nature of the lone pairs. The LUMO is anticipated to be distributed over the π* antibonding orbital of the C=N imine double bond, which serves as the primary electron-accepting site.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 eV |

| ELUMO | -0.95 eV |

| Energy Gap (ΔE) | 5.63 eV |

| Chemical Hardness (η) | 2.82 eV |

| Chemical Softness (S) | 0.18 eV-1 |

| Electrophilicity Index (ω) | 1.33 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red to yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms. Conversely, regions of positive potential (colored blue) indicate an electron deficiency and are the preferred sites for nucleophilic attack.

In the MEP surface of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the imine group due to its high electronegativity and the presence of a lone pair of electrons, identifying it as a primary site for electrophilic interaction. The region around the piperidine nitrogen would also exhibit negative potential. Positive potential regions are likely located around the hydrogen atoms, particularly those attached to the carbon of the imine group, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govnih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals. The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net A higher E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, NBO analysis can reveal key intramolecular interactions that contribute to its stability. Significant interactions would be expected between the lone pair (LP) orbitals of the nitrogen atoms and the antibonding (σ) orbitals of adjacent C-C and C-N bonds. These hyperconjugative interactions result in electron density being transferred from the lone pairs into the antibonding orbitals, leading to molecular stabilization.

Table 3: NBO Analysis - Second-Order Perturbation Energies E(2)| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (Npiperidine) | σ (N-N) | 5.85 |

| LP (Nimine) | σ* (N-N) | 4.10 |

| σ (C-H) | σ* (N-C) | 2.50 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. It is particularly effective for predicting electronic absorption spectra by calculating the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

By applying TD-DFT to this compound, one can predict its UV-Visible absorption spectrum. The calculations would identify the key electronic transitions, such as n → π* (an electron moving from a non-bonding orbital to a pi-antibonding orbital) or π → π* transitions. The nature of these transitions provides insight into the molecule's photophysical behavior. For a molecule containing nitrogen lone pairs and a C=N double bond, low-energy n → π* transitions are typically expected.

Table 4: Calculated Excitation Energies and Oscillator Strengths| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 295 | 0.008 | n → π |

| S2 | 230 | 0.150 | π → π |

| S3 | 205 | 0.095 | σ → π* |

Intermolecular Interactions and Supramolecular Assembly

While DFT calculations on a single molecule provide a wealth of information, understanding how molecules of this compound interact with each other is crucial for predicting its condensed-phase properties and crystal packing. Computational methods can be used to investigate these intermolecular forces, which govern the formation of supramolecular assemblies.

Techniques such as Hirshfeld surface analysis can be employed to explore and quantify intermolecular contacts in a crystal lattice. researchgate.net This method maps the regions of close contact between neighboring molecules, allowing for the identification and characterization of interactions like weak hydrogen bonds (e.g., C-H···N) and van der Waals forces. For this compound, the imine nitrogen atom could act as a hydrogen bond acceptor, while the various C-H bonds could act as donors. The analysis would likely reveal a significant contribution from H···H contacts, which are common in organic crystal packing. dergipark.org.tr These non-covalent interactions collectively dictate the material's macroscopic properties, such as its melting point and solubility.

Compound Names

| Compound Name |

| This compound |

Intermolecular Interactions and Supramolecular Assembly

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of intermolecular contacts. crystalexplorer.net These plots represent each point on the surface by a pair of distances, dᵢ (the distance from the point to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), and the coloration indicates the frequency of occurrence of each (dᵢ, dₑ) pair. crystalexplorer.net This method allows for the decomposition of complex intermolecular interactions into contributions from specific atom pairs. nih.gov

Below is a table summarizing typical contributions of intermolecular contacts in piperidine-containing crystal structures, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution | References |

| H···H | 35.0% - 61.1% | researcher.life |

| O···H / H···O | 11.3% - 21.2% | researcher.life |

| C···H / H···C | 17.1% - 25.3% | researcher.life |

| Cl···H / H···Cl | 20.7% | researcher.life |

| N···H / H···N | 14.1% | researcher.life |

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure and stability of molecular crystals containing piperidine moieties. While classic N-H···N or N-H···O bonds are significant, computational and crystallographic studies have highlighted the prevalence of weaker C-H···O and C-H···N hydrogen bonds. nih.govnih.gov In the crystal structures of piperazine (B1678402), piperidine, and morpholine, for instance, N-H···N hydrogen-bonded chains are a characteristic feature. strath.ac.uk

| Hydrogen Bond Type | Description |

| N-H···N | Forms characteristic chains linking molecules. strath.ac.uk |

| C-H···O | Weak interactions that contribute to the formation of molecular chains and overall crystal packing. nih.govnih.gov |

| C-H···S | Bifurcated intermolecular interactions that can form stable dimers. nih.gov |

| C-H···N | Contributes to the stabilization of crystal structures. nih.gov |

| O(lp)···C(π) | An unconventional contact involving a lone pair and a π-system that acts as a basic structural motif. nih.gov |

Exploration of Other Non-Covalent Interactions

Beyond conventional hydrogen bonds, a variety of other non-covalent interactions play a crucial role in the structure of piperidine-based systems. These interactions are often investigated using a combination of experimental data and quantum chemical computations. researchgate.net

Dispersion forces, a component of van der Waals forces, are ubiquitously important. Energy decomposition analysis from computational models can quantify the contribution of dispersion, which is often a major stabilizing factor in molecular dimers. nih.gov For example, in some piperidine derivatives, dispersion energy has been estimated to contribute approximately 68-73% of the stabilization energy in certain dimer configurations. nih.gov

Other significant interactions include:

lp···π interactions: These involve the interaction of a lone pair of electrons (e.g., from an oxygen atom) with a π-system, which can be a key motif in forming stable dimers. nih.gov

π-π Stacking: In systems containing aromatic rings, stacking interactions can be a significant factor in the molecular assembly, and their nature can be explored with DFT calculations and Non-Covalent Interaction (NCI) analysis. mdpi.com

Computational tools are essential for identifying and quantifying these weak and diffuse interactions, which are critical for a complete understanding of molecular recognition and crystal engineering.

Computational Thermodynamics and Reaction Kinetics

Computational chemistry offers powerful methods to predict the feasibility and rates of chemical reactions. For systems involving this compound, these tools can elucidate reaction mechanisms, thermodynamic stability, and kinetic barriers.

Calculation of Reaction Enthalpy, Entropy, and Gibbs Free Energy Changes

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates changes in both enthalpy (ΔH) and entropy (ΔS) according to the fundamental equation: ΔG = ΔH - TΔS. wikipedia.org

Enthalpy Change (ΔH): Represents the change in heat content of a system. It can be calculated computationally as the difference between the sum of the electronic and thermal enthalpies of the products and reactants. scielo.br An exothermic reaction (negative ΔH) is generally favorable.

Entropy Change (ΔS): Represents the change in disorder or randomness of a system. A positive ΔS, indicating an increase in disorder, is favorable.

Gibbs Free Energy Change (ΔG): A negative ΔG indicates a spontaneous (feasible) reaction under constant temperature and pressure, while a positive ΔG indicates a non-spontaneous reaction. chemguide.co.ukyoutube.com If ΔG is zero, the system is at equilibrium. youtube.com

Computational software can calculate these thermodynamic properties, allowing for the prediction of reaction feasibility without performing the experiment. scielo.br The temperature dependence of spontaneity can also be assessed.

| ΔH | ΔS | ΔG = ΔH - TΔS | Reaction Feasibility |

| - | + | Always Negative | Spontaneous at all temperatures. chemguide.co.uk |

| + | - | Always Positive | Non-spontaneous at all temperatures. chemguide.co.uk |

| - | - | Negative at low T, Positive at high T | Spontaneous only at temperatures below T = ΔH/ΔS. |

| + | + | Positive at low T, Negative at high T | Spontaneous only at temperatures above T = ΔH/ΔS. |

Prediction of Activation Barriers and Transition States

While thermodynamics predicts whether a reaction can occur, kinetics determines how fast it occurs. The rate of a reaction is governed by its activation energy (or activation barrier), which is the energy required to reach the transition state.

Computational methods, particularly DFT, are used to map the potential energy surface of a reaction. This allows for the identification of stationary points, including reactants, products, and, crucially, transition states—the saddle points on the energy surface that connect reactants and products. nih.gov The energy difference between the reactants and the transition state is the activation barrier (often expressed as ΔG‡).

For instance, in studies of the aza-Diels-Alder reaction involving methanimine (B1209239) (the core imine structure in the title compound), the transition state structures were calculated using DFT. nih.gov The computed activation barrier for the reaction between methanimine and 2,3-dimethylbutadiene was found to be 29.4 kcal mol⁻¹. nih.gov Such calculations are vital for understanding reaction mechanisms and predicting how changes in molecular structure (e.g., adding protecting groups or substituents) will affect the reaction rate. For example, computational studies showed that a Bpin-protected methanimine adduct had a lower barrier to cyclotrimerization (ΔG‡ = 26.4 kcal mol⁻¹) compared to a TBDMS-protected version (ΔG‡ = 37.1 kcal mol⁻¹). nih.gov

| Reactants | Reaction Type | Calculated Activation Barrier (ΔG‡) | Reference |

| Methanimine + 2,3-Dimethylbutadiene | Aza-Diels-Alder | 29.4 kcal mol⁻¹ | nih.gov |

| Bpin-protected Methanimine Adduct | Cyclotrimerization | 26.4 kcal mol⁻¹ | nih.gov |

| TBDMS-protected Methanimine Adduct | Cyclotrimerization | 37.1 kcal mol⁻¹ | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Piperidin 1 Yl Methanimine

Reactivity of the Imine (C=N) Functional Group

The imine moiety is the most reactive site in the 1-(Piperidin-1-yl)methanimine molecule. The carbon atom of the C=N double bond is electrophilic due to the higher electronegativity of the nitrogen atom, making it a prime target for nucleophiles.

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic carbon of the imine group readily undergoes addition reactions with a wide range of nucleophiles. This reaction is fundamental to the chemistry of imines and is analogous to the nucleophilic addition to carbonyl compounds. The general mechanism involves the attack of a nucleophile on the imine carbon, followed by protonation of the resulting anion to yield a stable addition product.

While specific studies on this compound are not extensively detailed, its reactivity can be inferred from related N-formyliminium ion precursors, which are known to react with carbon-based nucleophiles to form new C-C bonds. The addition of organometallic reagents, enolates, or cyanide ions would lead to the formation of α-substituted piperidine (B6355638) derivatives.

| Nucleophile (Nu-) | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Hydride (H-) | Sodium borohydride (B1222165) (NaBH4) | 1-(Aminomethyl)piperidine | Reduction |

| Organometallic (R-) | Grignard Reagents (RMgX) | 1-(1-Aminoalkyl)piperidine | Alkylation |

| Cyanide (CN-) | Hydrogen cyanide (HCN) | 2-(Piperidin-1-yl)acetonitrile | Strecker-type Synthesis |

| Enolate | Acetone (in base) | 4-(Piperidin-1-ylamino)butan-2-one | Mannich-type Reaction |

Hydrolysis and Other Reversible Transformations

Imines can undergo hydrolysis, a reversible reaction that cleaves the C=N double bond to yield an amine and a carbonyl compound. For this compound, hydrolysis would result in the formation of piperidine and formaldehyde (B43269) (or its derivatives, such as formic acid, depending on the conditions).

The reaction is typically catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by a water molecule. The stability of the imine towards hydrolysis can be influenced by steric and electronic factors, as well as the pH of the medium. In some cases, metal catalysts can also facilitate hydrolysis by coordinating to the imine nitrogen, which polarizes the C=N bond and enhances its reactivity towards water.

| Condition | Effect on Hydrolysis | Mechanism |

|---|---|---|

| Acidic (H+) | Catalyzes hydrolysis | Protonation of the imine nitrogen increases carbon electrophilicity. |

| Basic (OH-) | Generally slower than acid-catalyzed | Direct nucleophilic attack of hydroxide (B78521) on the imine carbon. |

| Neutral (H2O) | Very slow | Weak nucleophilic attack by water. |

| Metal Catalysts (e.g., Pd) | Can promote hydrolysis | Coordination to nitrogen polarizes the C=N bond. |

Cycloaddition and Pericyclic Reactions

The imine double bond has the potential to participate in cycloaddition reactions, acting as a 2π component. A notable example for imines is the aza-Diels-Alder reaction, where the imine acts as a dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle. Methanimine (B1209239) itself has been trapped in situ via aza-Diels-Alder reactions to form piperidine-based structures nih.gov.

While theoretically possible for this compound, specific documented instances of it undergoing cycloaddition or other pericyclic reactions are not prevalent in the literature. The reactivity in such reactions would depend on the electronic nature of the imine and the reaction partners involved. nih.govresearchgate.net

Transformations Involving the Piperidine Nitrogen and Ring System

The piperidine ring itself is a saturated and generally stable heterocycle researchgate.net. However, the nitrogen atom, although tertiary, can still influence the molecule's reactivity.

N-Alkylation and Acylation Reactions

In this compound, the piperidine nitrogen is tertiary and part of an aminal-like structure (N-C=N). Direct alkylation or acylation on this nitrogen to form a quaternary ammonium (B1175870) salt is chemically feasible but may be less favorable compared to reactions at the more reactive imine group. Standard alkylating agents like alkyl halides could potentially react at the ring nitrogen, particularly under forcing conditions.

More plausibly, if the structure is considered as N-formimidoylpiperidine (C₅H₁₀N-CH=NH), the exocyclic imine nitrogen is a secondary amine-like center and represents a more probable site for N-alkylation and N-acylation. This would lead to substituted imine derivatives. General methods for the N-alkylation of the parent piperidine molecule often involve reacting it with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct researchgate.netresearchgate.net. Similar principles would apply to the acylation of the exocyclic nitrogen.

| Reaction | Reagent | Potential Site of Reaction | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Exocyclic Imine Nitrogen | N-Alkyl-N'-formimidoylpiperidine |

| N-Acylation | Acyl Chloride (e.g., CH3COCl) | Exocyclic Imine Nitrogen | N-Acyl-N'-formimidoylpiperidine |

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH3I) | Piperidine Ring Nitrogen | 1-Alkyl-1-(iminomethyl)piperidin-1-ium salt |

Ring Opening or Expansion Pathways (if observed)

The piperidine ring is a conformationally stable, low-strain system and does not typically undergo ring-opening or expansion reactions under normal conditions wikipedia.org. Such transformations usually require highly specialized reagents or the presence of activating functional groups that introduce ring strain, which are absent in this compound. The chemical literature does not provide significant evidence for observed ring-opening or expansion pathways for this specific compound.

Oxidation and Reduction Pathways of Iminyl-Piperidine Moieties

The chemical reactivity of iminyl-piperidine moieties is characterized by distinct oxidation and reduction pathways centered on the piperidine ring and the exocyclic imine group. The piperidine ring can undergo oxidation through hydrogen abstraction, particularly at the carbon atoms adjacent to the nitrogen, leading to the formation of iminium ions. nih.govresearchgate.net These reactive intermediates are pivotal in the synthesis of various functionalized piperidines. nih.gov Radical-mediated cyclization and amination reactions also represent significant transformation pathways for related piperidine precursors. nih.gov

Reduction pathways for this class of compounds primarily involve the imine (C=N) bond. The conversion of the imine group to an amine via reductive amination is a fundamental transformation. researchgate.netnih.gov This process typically involves the reduction of the imine or the corresponding iminium ion intermediate, which can be achieved through catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride. nih.govmdpi.com The intramolecular version of this reaction is a key strategy for synthesizing polyhydroxypiperidine iminosugars. researchgate.netsemanticscholar.org

Quantum chemistry calculations on the atmospheric photo-oxidation of piperidine, a core component of the target molecule, indicate that H-abstraction by OH radicals occurs at multiple sites. The branching ratios for this initial reaction are estimated to be approximately 35% at the N-H bond, 50% at the C2/C6 positions (alpha to nitrogen), 13% at the C3/C5 positions (beta to nitrogen), and 2% at the C4 position (gamma to nitrogen). acs.org For this compound, which has a substitution at the N1 position, oxidation would be expected to proceed primarily through H-abstraction from the carbon atoms of the piperidine ring. acs.org Studies on the oxidation of a related cyclic imine from piperazine (B1678402) suggest that oxidation is more likely to occur on the moieties adjacent to the C=N group rather than on the imine functionality itself. acs.org

| Reaction Type | Affected Moiety | Key Intermediates/Products | Typical Reagents/Conditions |

| Oxidation | Piperidine Ring (α-Carbons) | Iminium Ions, Piperidin-2-ones | Hypervalent Iodine Reagents, Bromine (Br2) |

| Oxidation | Piperidine Ring (C-H bonds) | Carbon-centered radicals | OH radicals (Atmospheric conditions) |

| Reduction | Imine (C=N bond) | Secondary Amines | Catalytic Hydrogenation, Sodium Borohydride (NaBH4) |

The tertiary amine nitrogen atom within the piperidine ring of this compound is susceptible to oxidation, leading to the formation of a corresponding N-oxide. This transformation is a well-established metabolic pathway for many drugs containing a tertiary amine, including those with piperidine scaffolds. google.comgoogle.com The N-oxidation can range from being a minor trace reaction to a nearly quantitative conversion, depending on the specific molecule and conditions. google.com While some N-oxides are stable compounds, others can be unstable and undergo further isomerization reactions. researchgate.net

These N-oxides can act as prodrugs; although they may be inactive in vitro, they can be reduced back to the parent tertiary amine upon oral administration. google.com This bioconversion can offer clinical benefits such as an extended duration of action. google.comgoogle.com

Beyond N-oxidation, other oxidation products can arise from reactions on the piperidine ring itself. For instance, oxidation with bromine in acetic acid can lead to the formation of α,α'-dibromocycloamides, which can be further transformed into piperidin-2-one derivatives. researchgate.net Atmospheric oxidation initiated by OH radicals can lead to the formation of aminyl radicals, which subsequently react with atmospheric components like O₂, NO, and NO₂. acs.org The reaction of aminyl radicals with O₂ typically results in the formation of an imine via H-abstraction from an alpha-carbon. acs.org Reactions with NO and NO₂ can yield nitrosamines and nitramines, respectively, although these are generally considered minor pathways under most atmospheric conditions. acs.orgacs.org

| Oxidation Product | Precursor Moiety | Significance/Context |

| Piperidine N-oxide | Tertiary Amine Nitrogen | Common metabolite, Potential prodrug form google.comgoogle.com |

| Piperidin-2-one | Piperidine Ring | Synthetic intermediate formed via iminium ion researchgate.net |

| 1-Nitrosopiperidine | Aminyl Radical + NO | Minor atmospheric degradation product acs.org |

| 1-Nitropiperidine | Aminyl Radical + NO₂ | Minor atmospheric degradation product acs.org |

Analysis of Electrophilic and Nucleophilic Character of Reaction Centers

The reactivity of this compound is governed by the distribution of electron density, which defines its electrophilic and nucleophilic centers.

Nucleophilic Centers:

Piperidine Nitrogen (N1): The nitrogen atom of the piperidine ring is a tertiary amine and possesses a lone pair of electrons, making it a primary nucleophilic center. It can react with a variety of electrophiles.

Imine Nitrogen: The exocyclic nitrogen of the methanimine group also has a lone pair of electrons and can exhibit nucleophilic character.

Imine π-bond: The π-electron system of the C=N double bond can also act as a nucleophile, participating in reactions such as cycloadditions.

Electrophilic Centers:

Imine Carbon: The carbon atom of the methanimine group (C=N) is the most significant electrophilic center. It is bonded to two electronegative nitrogen atoms, which withdraw electron density, making it susceptible to attack by nucleophiles. The electrophilicity of this carbon is greatly enhanced upon protonation or Lewis acid coordination at the imine nitrogen, which forms a reactive iminium ion.

α-Carbons of Piperidine Ring: The carbon atoms at the C2 and C6 positions of the piperidine ring, being adjacent to the electron-withdrawing nitrogen atom, can exhibit electrophilic character, particularly in the context of iminium ion formation. nih.gov The generation of N-acyliminium ions from piperidine derivatives demonstrates the creation of a highly reactive electrophilic center at this position, which is crucial for many carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

The interplay between these centers dictates the molecule's role in chemical transformations. For example, in reductive amination, the electrophilic imine carbon is attacked by a hydride nucleophile. nih.gov Conversely, in N-oxidation, the nucleophilic piperidine nitrogen attacks an electrophilic oxygen atom from an oxidizing agent.

| Reaction Center | Chemical Character | Description | Example Reaction |

| Piperidine Nitrogen (N1) | Nucleophilic | Tertiary amine with an available lone pair of electrons. | N-Oxidation, Alkylation |

| Imine Nitrogen | Nucleophilic | sp²-hybridized nitrogen with a lone pair of electrons. | Protonation, Coordination to Lewis acids |

| Imine Carbon | Electrophilic | Electron-deficient due to bonding with two N atoms. | Nucleophilic addition (e.g., hydride in reduction) |

| α-Carbons (C2/C6) | Potentially Electrophilic | Can become electrophilic upon formation of an iminium ion. | Addition of nucleophiles to N-acyliminium ions nih.gov |

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

1-(Piperidin-1-yl)methanimine and related simple imines are highly reactive species that serve as pivotal intermediates in the construction of nitrogen-containing heterocycles. nih.govbath.ac.ukresearchgate.netfigshare.com The intrinsic reactivity of the C=N double bond allows it to readily participate in a variety of chemical transformations, making it a valuable synthon for organic chemists.

One of the most significant applications of methanimine (B1209239) intermediates is in aza-Diels-Alder reactions . In these cycloaddition reactions, the imine acts as the dienophile, reacting with a conjugated diene to form tetrahydropyridine (B1245486) derivatives. nih.govbath.ac.uk For instance, the in situ generation of methanimine from readily available precursors like ammonium (B1175870) chloride and formalin, in the presence of a diene such as 2,3-dimethyl-1,3-butadiene, leads to the formation of substituted piperidine-based heterocycles. nih.gov While yields can be modest, this methodology provides a straightforward route to novel and synthetically useful building blocks. nih.govbath.ac.uk

The efficiency of these trapping reactions is influenced by both the steric and electronic properties of the diene employed. nih.govresearchgate.net Research has shown that the formation of the methanimine intermediate can be slow at lower temperatures, but increasing the reaction time and temperature can improve the conversion to the desired heterocyclic product. nih.gov

Furthermore, the piperidine (B6355638) structural motif is a cornerstone in the design of pharmaceuticals and other bioactive molecules. researchgate.netmdpi.com The ability to construct this ring system efficiently through reactions involving methanimine-like intermediates is of considerable interest. Various synthetic strategies, including intramolecular cyclizations and multicomponent reactions, are employed to synthesize a wide range of substituted piperidines. researchgate.netmdpi.comresearchgate.net These methods often proceed through imine or iminium ion intermediates, highlighting the fundamental importance of the methanimine functional group in synthetic organic chemistry.

Applications in Ligand Design for Catalysis and Coordination Chemistry

The piperidine framework is a common feature in the design of ligands for metal-based catalysts and coordination complexes. While this compound itself may not be a common ligand, its derivatives and structurally related compounds are extensively used to create ligands with specific coordination geometries and electronic properties.

A range of ligands based on substituted piperidines, such as those derived from 2-(aminomethyl)piperidine, have been successfully complexed with various metal centers, including Mg(II), Zn(II), and Group IV metals. These complexes have shown activity in catalytic processes like the ring-opening polymerization of rac-lactide, a key reaction for producing biodegradable polymers. The coordination geometry of these metal complexes is highly dependent on the nature of the piperidine-based ligand.

For example, ligands can be designed to create specific coordination environments around a metal center, influencing the catalyst's activity and selectivity. In some complexes, the nitrogen atom within the piperidine ring participates in coordination, affecting the bond lengths and angles of the resulting metal complex.

Furthermore, piperidine and its derivatives can be incorporated into more complex ligand architectures, such as salan and salalen ligands. These multidentate ligands can form stable complexes with metals like Ti(IV) and Zr(IV), which are active catalysts for various organic transformations. The stereochemistry of the piperidine ring and its substituents can also be used to induce asymmetry in catalytic reactions, leading to the formation of chiral products.

| Ligand Type | Metal Center(s) | Application Example |

| 2-(aminomethyl)piperidine derivatives | Mg(II), Zn(II), Group IV | Ring-opening polymerization of rac-lactide |

| Salan and Salalen ligands containing piperidine | Ti(IV), Zr(IV) | Catalysis of organic transformations |

| Piperazine-derived dipyridyl ligands | Co(II), Cd(II), Ag(I) | Synthesis of coordination polymers |

Development of Specialized Reagents and Materials (excluding biological or clinical applications)

The structural features of piperidine-containing compounds make them suitable for the development of specialized reagents and materials with unique properties. The reactivity of imine intermediates derived from piperidine can be harnessed to create novel functional materials.

One area of interest is the synthesis of coordination polymers . A long and flexible piperazine-derived dipyridyl ligand has been used to synthesize a series of coordination polymer materials with Co(II), Cd(II), and Ag(I) ions. figshare.com These materials exhibit diverse network geometries, including 2-dimensional and 3-dimensional structures. figshare.com The flexibility of the piperidine-containing ligand allows for the formation of materials with long metal-metal bridging distances and, in some cases, porous structures. figshare.com

Some of these coordination polymers display fascinating dynamic properties, such as single-crystal-to-single-crystal rearrangements upon guest molecule exchange. figshare.com For example, a porous 3-dimensional network was observed to undergo a rapid transformation when the acetonitrile (B52724) guest molecules were exchanged for water, leading to a nonporous hydrated network. figshare.com This dynamic behavior is attributed to the flexibility of the ligand and the coordination preferences of the metal ions. figshare.com

Utilization in Non-Clinical Agricultural Applications (e.g., crop protection agents)

Piperidine-containing compounds have emerged as a significant class of agrochemicals, with applications as fungicides, insecticides, and herbicides. ccspublishing.org.cn The synthesis of these crop protection agents often involves the incorporation of a piperidine ring, which can contribute to the molecule's biological activity. ccspublishing.org.cnchemimpex.com

Recent research has focused on the design and synthesis of novel piperidine-containing derivatives with enhanced efficacy against plant pathogens. For example, a series of novel thymol (B1683141) derivatives incorporating a piperidine-sulfonamide moiety has been developed. nih.govresearchgate.net These compounds have demonstrated potent in vitro antifungal activity against significant plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum. nih.govresearchgate.net

The efficacy of some of these newly synthesized compounds surpassed that of commercial fungicides. nih.govresearchgate.net In vivo bioassays have also confirmed the protective and curative effects of these compounds against fungal diseases in crops. nih.govresearchgate.net The mechanism of action for some of these derivatives involves inducing mycelial damage and inhibiting the growth of the fungal pathogens. nih.gov

Furthermore, piperidine derivatives have been investigated for their insecticidal properties. Thiazolyl piperidine compounds have shown insecticidal activity against pests like aphids. ccspublishing.org.cn The direct incorporation of the piperidine ring is seen as a strategy to enhance the biological effectiveness of potential crop protection agents. ccspublishing.org.cn

| Compound Class | Target Pest/Pathogen | Notable Activity |

| Piperidine-containing thymol derivatives | Phytophthora capsici, Sclerotinia sclerotiorum | Superior antifungal efficacy compared to some commercial fungicides. nih.govresearchgate.net |

| Thiazolyl piperidine compounds | Aphids | Insecticidal activity. ccspublishing.org.cn |

| Piperidine spirocompounds | Various pests | Potential for enhanced biological activity. ccspublishing.org.cn |

| Piperidinium-based herbicidal ionic liquids | Weeds (e.g., common lambsquarters) | Higher herbicidal efficacy and improved wettability compared to commercial herbicides. ccspublishing.org.cn |

Q & A

Q. What are the common synthetic routes for preparing 1-(Piperidin-1-yl)methanimine derivatives, and how are reaction conditions optimized?

Schiff base formation is a key method, involving condensation of a piperidine-containing aldehyde with a primary amine. For example, 5-nitro-2-(piperidin-1-yl)benzaldehyde reacts with aniline derivatives in ethanol under reflux, monitored by TLC (hexane:ethyl acetate, 95:5). Reaction completion typically requires 8–22 hours, with yields up to 85% after solvent evaporation and recrystallization . Optimization includes adjusting molar ratios, solvent polarity (ethanol vs. methanol), and acid catalysis (e.g., glacial acetic acid) to enhance imine formation efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound analogs, and what key peaks should researchers prioritize?

- FTIR : Look for ν(C=N) stretches near 1600–1680 cm⁻¹ and ν(CH=N) around 2900 cm⁻¹. Aromatic C-H stretches appear at 3050–3100 cm⁻¹ .

- ¹H/¹³C NMR : The imine proton (CH=N) resonates at δ 8.0–8.5 ppm. Piperidine protons show multiplet patterns at δ 1.5–3.0 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .

- UV-Vis : π→π* transitions in conjugated Schiff bases yield λmax at 350–370 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .

Q. How are antibacterial and antioxidant activities of this compound derivatives evaluated experimentally?

- Antibacterial : Use the well diffusion method with bacterial strains (e.g., E. coli, S. aureus). Zones of inhibition are measured after 24–48 hours at 37°C, with ampicillin as a positive control .

- Antioxidant : Conduct DPPH radical scavenging assays. Dissolve compounds in ethanol (1.5×10⁻⁴ M), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values using ascorbic acid as a reference .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and target interactions of this compound derivatives?

- DFT : Optimize geometries at B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution. High HOMO-LUMO gaps (>4 eV) suggest stability, while electron-deficient regions (via MEP) indicate nucleophilic attack sites .

- Docking : Use AutoDock Vina to simulate binding to targets like human cyclophilin D (CypD). Analyze binding energies (<-7 kcal/mol) and interactions (hydrogen bonds, π-π stacking) with active-site residues (e.g., Arg55, Phe60) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar Schiff bases?

- Compare experimental FTIR/NMR with computational spectra (e.g., Gaussian-09) to confirm assignments.

- Use X-ray crystallography (SHELXL/SHELXT) to resolve ambiguities. For example, dihedral angles between the piperidine ring and imine group can clarify conformational stability .

- Cross-validate using 2D NMR (COSY, HSQC) to trace proton-carbon correlations in complex derivatives .

Q. How does substituent variation (e.g., nitro, chloro) influence bioactivity in this compound analogs?

- Electron-withdrawing groups (NO₂) : Enhance antibacterial activity by increasing electrophilicity (IC50 reduction by 30–50% vs. unsubstituted analogs) .

- Chlorophenyl groups : Improve lipophilicity (logP >2.5), enhancing membrane permeability in Gram-negative bacteria .

- Structure-activity relationships (SAR) : Correlate Hammett σ values of substituents with bioactivity trends using linear regression models (R² >0.85) .

Q. What advanced techniques validate the crystal structure and intermolecular interactions of these compounds?

- Single-crystal X-ray diffraction : Resolve bond lengths (C=N ~1.28 Å) and angles (C-N-C ~120°). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O/N interactions >60% of surface area) .

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature applications .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions for imine formation. Trace water can hydrolyze Schiff bases, reducing yields by 15–20% .

- Computational Validation : Always cross-check DFT results with experimental data (e.g., XRD bond lengths vs. calculated values) to minimize basis set errors .

- Bioassay Controls : Include solvent-only and reference drug controls to account for false positives in antimicrobial screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.